molecular formula C10H10F2O4 B1456865 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS No. 776324-86-8

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Cat. No. B1456865
M. Wt: 232.18 g/mol
InChI Key: TZDJCZBUQYJRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a chemical compound with the CAS Number: 776324-86-8 . It has a molecular weight of 232.18 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-(difluoromethoxy)-4-methoxyphenyl)acetic acid . The InChI code is 1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 232.18 .

Scientific Research Applications

  • Environmental Impact and Toxicology : Studies on related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), focus on their environmental impact, toxicology, and mutagenicity, indicating the importance of understanding the ecological and health-related effects of chemical compounds used in agriculture and industry (Zuanazzi et al., 2020).

  • Chemical Degradation and Bioremediation : Research on the degradation of acetaminophen by advanced oxidation processes showcases the exploration of chemical pathways for breaking down pollutants, highlighting the relevance of chemical research in pollution control and environmental remediation efforts (Qutob et al., 2022).

  • Catalysis and Chemical Synthesis : Investigations into the use of rhodium complexes in catalytic systems for oxidative functionalization of alkanes reflect the ongoing research in enhancing chemical reactions for industrial applications, suggesting potential areas of application for novel chemical compounds (Chepaikin & Borshch, 2015).

  • Pharmacological Properties and Applications : Studies on compounds with anti-cancer and anti-inflammatory properties, such as 4′-geranyloxyferulic acid, underscore the importance of chemical research in discovering and developing new therapeutic agents (Epifano et al., 2015).

  • Wastewater Treatment : Research on the treatment of wastewater produced by the pesticide industry emphasizes the need for effective methods to remove toxic substances from water, an area where novel compounds could play a role (Goodwin et al., 2018).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJCZBUQYJRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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